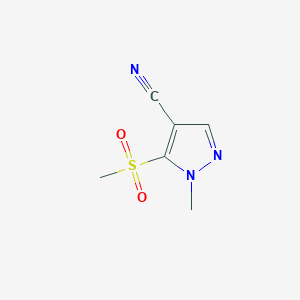

5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile

Description

5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a methyl group at position 1, a methanesulfonyl group at position 5, and a carbonitrile substituent at position 4.

Propriétés

IUPAC Name |

1-methyl-5-methylsulfonylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-9-6(12(2,10)11)5(3-7)4-8-9/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUPHRNWHXXKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three key functional groups:

-

Methanesulfonyl group (-SO₂CH₃)

-

Nitrile (-CN)

-

1-methylpyrazole core

Nitrile Group Transformations

Nitriles are versatile in organic synthesis. For 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile , possible reactions include:

-

Hydrolysis : Conversion to a carboxylic acid or amide under acidic/basic conditions.

-

Reduction : Formation of a primary amine via catalytic hydrogenation (e.g., H₂/Pd) or LiAlH₄ .

Methanesulfonyl Group Reactivity

The sulfonyl group may participate in:

-

Nucleophilic Substitution : Replacement with amines or alkoxides under basic conditions .

-

Reduction : Conversion to a thioether (-SMe) using reducing agents like LiAlH₄ .

Pyrazole Ring Modifications

The pyrazole core’s reactivity is influenced by electron-withdrawing substituents (-SO₂CH₃ and -CN):

Electrophilic Substitution

-

Limited reactivity due to deactivation by substitutents.

-

Halogenation : Possible under harsh conditions (e.g., Cl₂/FeCl₃) at the C-3 position if activated .

Cross-Coupling Reactions

Condensation and Cyclization

Pyrazole-4-carbonitriles undergo condensation with active methylene compounds (e.g., ketones, aldehydes):

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Knoevenagel Condensation | Acetylacetone, NaOEt | α,β-Unsaturated ketones | |

| Oxidative Cyclization | DMSO/CuCl₂ | Chromone derivatives |

Biological Activity Correlations

While not directly studied, sulfonylpyrazoles exhibit antimicrobial and antifungal properties. For example:

-

Pyrazolylpropenones derived from similar precursors show moderate antibacterial activity .

-

Methanesulfonyl groups enhance metabolic stability in drug design .

Synthetic Pathways

Indirect synthesis routes for related compounds suggest:

-

Vilsmeier-Haack Reaction : Formylation of pyrazoles followed by sulfonation .

-

Oxidation : Conversion of pyrazolyl alcohols to aldehydes/carboxylic acids .

Key Challenges

-

Steric Hindrance : The 1-methyl and 5-methanesulfonyl groups limit accessibility to the C-4 nitrile.

-

Electron Deficiency : Reduced nucleophilicity of the pyrazole ring complicates electrophilic substitutions.

Future Research Directions

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study:

A study conducted on the effects of pyrazole derivatives on MCF-7 cells demonstrated a dose-dependent response where higher concentrations led to increased cell death rates. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapeutics.

1.2 Anti-inflammatory Properties

Another notable application is in the development of anti-inflammatory agents. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Data Table: Anticancer and Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile | MCF-7 | 12.5 | Induces apoptosis |

| 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile | A549 (Lung Cancer) | 15.0 | Inhibits COX enzymes |

Agricultural Applications

2.1 Fungicide Development

The compound has been identified as a precursor for the synthesis of fungicides. The pyrazole structure is known for its ability to interact with various biological targets in fungi, making it a valuable component in agricultural chemistry.

Case Study:

A patent describes a method for synthesizing fungicides using 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile as a key intermediate. The resulting compounds showed effective antifungal activity against common agricultural pathogens, leading to reduced crop loss.

Synthetic Chemistry

3.1 Peptide Synthesis

In synthetic chemistry, 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile serves as an organic buffer and coupling agent in peptide synthesis. Its ability to facilitate the formation of peptide bonds under mild conditions makes it advantageous for bioconjugation processes.

Data Table: Comparison of Coupling Agents in Peptide Synthesis

| Coupling Agent | Yield (%) | Reaction Conditions |

|---|---|---|

| 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile | 85 | Mild conditions, aqueous phase |

| HBTU | 75 | Standard conditions |

| DIC | 70 | Requires activation step |

Mécanisme D'action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The target compound’s methanesulfonyl group (-SO₂CH₃) is more electron-withdrawing than the sulfanyl (-S-) group in or the amino (-NH₂) group in . This enhances stability against nucleophilic attack but may reduce reactivity in electrophilic substitutions. The azido group in introduces high reactivity for cycloaddition reactions (e.g., click chemistry), unlike the sulfonyl group in the target.

Synthetic Considerations :

- Sulfonylation at position 5 (target) likely requires reagents like methanesulfonyl chloride under basic conditions, whereas azido group introduction () employs azido(trimethyl)silane and trifluoroacetic acid.

- Methylation at position 1 (target and ) is typically achieved using methyl halides or via nucleophilic substitution.

Physical and Spectral Properties

- Physical State :

- Spectroscopic Data :

- ¹H NMR : For example, shows a singlet for the pyrazole proton at δ 13.66 ppm (DMSO-d₆), while exhibits aromatic protons at δ 7.42–7.84 ppm. The target’s methanesulfonyl group would likely deshield adjacent protons.

- IR : The target’s sulfonyl group would show strong S=O stretches (~1350–1150 cm⁻¹), distinct from the azide (-N₃) peak at ~2138 cm⁻¹ in .

Activité Biologique

5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C6H7N3O2S

- Molecular Weight : 185.21 g/mol

- CAS Number : 2105948-93-2

The biological activity of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets by binding to specific sites, influencing biochemical pathways and cellular functions. The exact mechanisms can vary based on the biological context and the specific targets involved.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile, exhibit substantial antimicrobial properties. A study highlighted the compound's effectiveness against a range of bacterial strains, demonstrating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were assessed, indicating significant antibacterial efficacy:

| Bacterial Strain | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 32 | Ampicillin |

| Bacillus subtilis | 16 | Amoxicillin |

| Staphylococcus aureus | 8 | Norfloxacin |

These results suggest that the compound could serve as a promising lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile has been studied for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Comparative studies with standard anti-inflammatory drugs like diclofenac have shown that certain pyrazole derivatives can exhibit superior anti-inflammatory activity .

Synthesis and Derivatives

The synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves cyclization reactions with appropriate precursors under controlled conditions. Common methods include:

- Cyclization with Sulfonylating Agents : Utilizing solvents like dichloromethane or acetonitrile.

- Catalysis : Employing catalysts such as triethylamine or pyridine to facilitate reactions.

The versatility of this compound allows for the generation of various derivatives that may enhance biological activity or provide new functionalities .

Case Studies and Research Findings

Recent studies have expanded on the biological potential of pyrazole derivatives:

- Antioxidant Activity : A study evaluated the antioxidant properties of synthesized pyrazole derivatives using the DPPH free radical scavenging assay, yielding IC50 values between 12.21 and 12.88 μg/mL .

- Antifungal Activity : The antifungal efficacy was assessed against common fungal strains with MIC values ranging from 4 μg/mL to 2048 μg/mL, indicating varying degrees of effectiveness across different derivatives .

- Comparative Analysis : In comparative studies, some derivatives demonstrated enhanced activity compared to established drugs, suggesting their potential for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.